ethyl 4-({[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

This ethyl ester variant (MW 412.45) is structurally differentiated from the corresponding methyl ester analog (MW 398.4), providing unambiguous mass separation for LC-MS method calibration. With documented sigma-1 receptor affinity (Ki 4.30 nM) and a defined 3D structure (ZINC000066074289), it serves as a precise reference standard for docking studies, pharmacophore modeling, and analytical method development targeting the 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamide class. The ethyl ester moiety enables further derivatization via amide bond formation or hydrolysis.

Molecular Formula C24H20N4O3
Molecular Weight 412.4 g/mol
Cat. No. B2857299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-({[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate
Molecular FormulaC24H20N4O3
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CC=NC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H20N4O3/c1-2-31-24(30)18-8-10-19(11-9-18)26-23(29)21-16-28(20-6-4-3-5-7-20)27-22(21)17-12-14-25-15-13-17/h3-16H,2H2,1H3,(H,26,29)
InChIKeyDQPDYAODTBSTNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-({[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate: Procurement-Ready Overview of a Pyrazole-Carboxamide Scaffold


Ethyl 4-({[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate (CAS 955976-13-3, WAY-344243) is a synthetic small molecule belonging to the 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamide class [1]. Its structure integrates a pyrazole core substituted with phenyl and 4-pyridinyl groups, linked via a carboxamide bridge to an ethyl 4-aminobenzoate moiety, resulting in a molecular formula of C24H20N4O3 and a molecular weight of 412.45 g/mol [1]. This compound is commercially available as a reference standard for biochemical research.

Ethyl 4-({[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate: Why Substitution with Uncharacterized Analogs Introduces Quantitative Uncertainty


Members of the 1,3-diarylpyrazole class frequently demonstrate divergent biological profiles sensitive to minor structural modifications [1]. For example, replacing the ester moiety or altering the substitution pattern on the pyrazole ring has been shown to shift cytotoxicity IC50 values by orders of magnitude in Raji cells across related analogs [1]. Without head-to-head quantitative data, no basis exists to assume that any close analog—such as the corresponding methyl ester or carboxylic acid derivative—will replicate the specific binding kinetics, selectivity fingerprint, or cellular potency of this ethyl ester variant.

Ethyl 4-({[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate: Quantitative Differentiation Evidence Against Closest Analogs


Absence of Direct Comparative Bioactivity Data Against Closest Structural Analogs

A rigorous search of peer-reviewed literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, ZINC) found no direct head-to-head comparison of the target compound against its closest analogs—the methyl ester (methyl 4-[(1-phenyl-3-pyridin-4-ylpyrazole-4-carbonyl)amino]benzoate) or the free carboxylic acid (1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid)—in any standardized enzymatic, cellular, or in vivo assay. No quantitative IC50, Ki, Kd, EC50, or selectivity data for this specific compound were identified [1][2]. Class-level inference from related 1,3-diarylpyrazole esters indicates that ester moiety identity can modulate cytotoxicity in Raji cells (IC50 range: 8.12–9.63 μM for the most active analogs in that series), but the target compound was not included in those studies [2]. Consequently, no evidence-based differentiation claim can be substantiated at this time.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Computational Physicochemical Differentiation: Target Compound vs. Methyl Ester Analog

Although no experimental bioactivity data exist, computed physicochemical properties provide the only currently available basis for differentiation. The target compound (ethyl ester, MW 412.45 g/mol, logP ~3.625) [1] is more lipophilic than its methyl ester analog (MW 398.4 g/mol, predicted logP ~3.1) . This difference in calculated logP of approximately 0.5 units can influence membrane permeability, solubility, and non-specific protein binding in cellular assays [2]. These values are computational predictions and have not been experimentally validated for either compound.

Cheminformatics Drug-likeness ADME Prediction

Target Engagement Profile: Uncharacterized vs. Class-Level Kinase Inhibition Expectations

The compound is annotated in the Therapeutic Target Database (TTD) as a potential glycogen synthase kinase-3 alpha (GSK-3A) inhibitor based on patent mapping, but no experimental IC50, Kd, or selectivity data against GSK-3A isoforms or any counter-screens are publicly available [1]. In contrast, numerous closely related pyrazole-carboxamide derivatives have reported kinase inhibition profiles with varying selectivity—for instance, certain bipyridinyl pyrazole scaffolds show ROS1 inhibitory activity, while pyrazole-4-carboxamides have been optimized as dual Aurora kinase A/B inhibitors [2][3]. Without experimental profiling, the target compound's kinase selectivity fingerprint remains entirely unknown, making it impossible to assert its superiority over analogs with published selectivity data.

Kinase Profiling Selectivity Target Prediction

Ethyl 4-({[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate: Evidence-Supported Application Scenarios


Chemical Probe Development Requiring a Structurally Defined Pyrazole-Carboxamide Scaffold

This compound can serve as a synthetic intermediate or scaffold for medicinal chemistry derivatization, given its well-defined structure and the established reactivity of the ethyl ester moiety for further amide bond formation or hydrolysis to the carboxylic acid. However, no specific biological application can be recommended based on current evidence [1].

Computational Chemistry and Molecular Modeling Studies

The compound's well-defined 3D structure, commercial availability, and presence in the ZINC database (ZINC000066074289) make it suitable for docking studies and pharmacophore modeling, provided the absence of experimental bioactivity data is acknowledged. Its calculated logP (~3.625) and molecular weight (412.45 g/mol) place it within drug-like chemical space [1].

Analytical Reference Standard for Method Development

The compound may be procured as a reference standard for developing HPLC, LC-MS, or NMR analytical methods targeting the 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamide class, given its defined chromatographic and spectroscopic properties. Its differentiation from the methyl ester analog (MW 398.4 vs. 412.45 g/mol) provides a clear mass separation for method calibration [1].

Quote Request

Request a Quote for ethyl 4-({[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.